molecular formula C23H25FN4O4 B3398966 N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021264-74-3

N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B3398966
CAS No.: 1021264-74-3
M. Wt: 440.5 g/mol
InChI Key: JMAROVFUZIFOEQ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a synthetic small molecule featuring a 1,3,8-triazaspiro[4.5]decane core. This scaffold is characterized by a spirocyclic structure that confers conformational rigidity, enhancing binding specificity to biological targets. Key substituents include a 3-fluoro-4-methylphenyl group at the carboxamide position and a 2-phenoxyethyl chain at the 3-position of the spirocyclic core.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O4/c1-16-7-8-17(15-19(16)24)25-21(30)27-11-9-23(10-12-27)20(29)28(22(31)26-23)13-14-32-18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAROVFUZIFOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCOC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The 1,3,8-triazaspiro[4.5]decane scaffold is widely utilized in medicinal chemistry due to its versatility in targeting enzymes and receptors. Below is a comparative analysis of structurally related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Target/Activity Selectivity/Potency Reference(s)
N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide 3-(2-phenoxyethyl), 8-(3-fluoro-4-methylphenyl) carboxamide C23H25FN4O4 464.47 (calc.) Not fully characterized; presumed kinase or protease modulation based on scaffold homology Unknown
2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide 3-propyl, 8-[3-(trifluoromethyl)phenyl] carboxamide C18H21F3N4O3 398.39 Undisclosed; likely enzyme inhibition Moderate potency in early assays (IC50 ~ 1–10 µM)
3-[(4-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide 3-(4-chlorobenzyl), 8-(2-methoxyphenyl) carboxamide C22H23ClN4O4 442.90 Potential kinase inhibitor; demonstrated in vitro anti-proliferative activity IC50 = 0.8 µM against cancer cell lines (e.g., MCF-7)
ML298 (PLD2 inhibitor) 8-(4-fluorophenyl), 3-propyl C18H24FN3O2 333.41 Phospholipase D2 (PLD2) IC50 = 355 nM; >100-fold selectivity over PLD1
CHEMBRIDGE-10000196 1-ethyl-2,4-dioxo-3-(pyridin-1-ium-2-ylmethyl) C17H22N4O3 330.39 XGHPRT enzyme inhibition for Helicobacter pylori management Strong hydrogen bonding with Gly94, Asn95, Ser96 (distances: 2.1–2.8 Å)

Key Findings and Trends

Substituent Effects on Target Selectivity: Aromatic Groups: The 3-fluoro-4-methylphenyl and 3-(trifluoromethyl)phenyl groups enhance lipophilicity and may improve blood-brain barrier penetration, as seen in PLD2 inhibitors like ML298 . Alkyl Chains: Propyl or phenoxyethyl substituents (e.g., in the target compound) balance solubility and metabolic stability. For example, ML298’s 3-propyl group contributes to PLD2 selectivity .

Biological Activity :

  • Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) show enhanced anti-proliferative activity, likely due to increased DNA intercalation or kinase binding.
  • Spirocyclic derivatives with pyridinyl or pyrazolo groups (e.g., ) exhibit strong enzyme inhibition via hydrogen bonding and van der Waals interactions.

Pharmacokinetic Optimization :

  • Introduction of methoxy or trifluoromethyl groups (e.g., ) reduces cytochrome P450-mediated metabolism, prolonging half-life in preclinical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

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